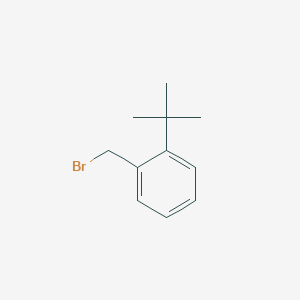

1-(Bromomethyl)-2-(tert-butyl)benzene

Overview

Description

Scientific Research Applications

Molecular Electronics

1-(Bromomethyl)-2-(tert-butyl)benzene derivatives, such as aryl bromides, serve as crucial building blocks for molecular wires in molecular electronics. They are used to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These materials are fundamental in developing devices at the molecular level, including transistors, diodes, and sensors (Stuhr-Hansen et al., 2005).

Catalysis in Alkoxycarbonylation of Alkenes

The compound is used in the development of advanced catalyst systems for the alkoxycarbonylation of alkenes, a significant industrial process in homogeneous catalysis. Catalysts based on derivatives of 1-(Bromomethyl)-2-(tert-butyl)benzene have shown high activity and selectivity, broadening the range of feedstocks that can be transformed into versatile ester products (Dong et al., 2017).

Polymer Science

In polymer science, the compound is used as an initiator in the synthesis of star polymers and graft copolymers. These polymers have applications in drug delivery systems, coatings, and advanced materials (Moschogianni et al., 2001).

Green Chemistry

1-(Bromomethyl)-2-(tert-butyl)benzene participates in green and convergent paired Diels–Alder electro-synthetic reactions. It's involved in environmentally friendly chemical synthesis processes, contributing to sustainable and eco-friendly manufacturing practices (Habibi et al., 2014).

Organic Synthesis

The compound is used in the organic synthesis of various complex molecules. For example, its derivatives are involved in the KHSO4-catalyzed synthesis of dibenzenes and benzenes under solvent-free conditions, showcasing its role in facilitating chemical transformations in organic chemistry (Joshi et al., 2013).

Mechanism of Action

Target of Action

1-(Bromomethyl)-2-(tert-butyl)benzene is a chemical compound that has been used in the synthesis of various other compounds . .

Mode of Action

It is known to undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°c in various solvents . This suggests that it may interact with its targets through a mechanism involving bromide exchange.

Biochemical Pathways

It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of cp-47,497 and cp-55,940 . These compounds may have their own unique biochemical pathways.

Pharmacokinetics

It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.

Action Environment

The action of 1-(Bromomethyl)-2-(tert-butyl)benzene may be influenced by various environmental factors. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C , suggesting that temperature may play a role in its efficacy. Additionally, its insolubility in water may affect its stability and action in aqueous environments.

properties

IUPAC Name |

1-(bromomethyl)-2-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMURGXQJSHZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2374271.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2374273.png)

![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)

![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)

![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)